molecular formula C24H18N4O3 B2787690 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one CAS No. 923244-56-8

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one

Cat. No. B2787690
M. Wt: 410.433
InChI Key: PUCAKFGZGHJZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, also known as DPA-714, is a small molecule that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in various tissues and cells, including the brain, immune system, and endocrine system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one' involves the synthesis of the oxazole and pyrimidine rings separately, followed by their coupling through the furan-2-ylmethylamine linker.

Starting Materials
Benzaldehyde, Acetophenone, Hydroxylamine hydrochloride, Sodium acetate, Phosphorus pentoxide, 2-Aminofuran, Ethyl cyanoacetate, Benzaldehyde, 4-Chloro-2-nitrophenol, Sodium methoxide, Sodium hydride, 2-Amino-5-phenyl-1,3-oxazole, Furan-2-carbaldehyde, 4-Amino-2(1H)-pyrimidinone, Triethylamine, N,N-Dimethylformamide, Chloroform, Ethanol

Reaction
Synthesis of 2-Amino-5-phenyl-1,3-oxazole: Benzaldehyde and acetophenone are condensed in the presence of hydroxylamine hydrochloride and sodium acetate to form 2-phenyl-2,3-dihydro-1,3-oxazole. Phosphorus pentoxide is then used to dehydrate the oxazole to form 2-amino-5-phenyl-1,3-oxazole., Synthesis of furan-2-ylmethylamine: 2-Aminofuran is reacted with ethyl cyanoacetate to form ethyl 2-(furan-2-yl)-2-oxoacetate. Benzaldehyde is then condensed with 4-chloro-2-nitrophenol in the presence of sodium methoxide to form 2-hydroxy-5-(benzylideneamino)benzoic acid. This acid is then reduced with sodium hydride to form 2-amino-5-(benzylamino)benzoic acid. The benzyl group is then removed using hydrogenation to form 2-amino-5-aminomethylbenzoic acid. This acid is then condensed with ethyl 2-(furan-2-yl)-2-oxoacetate in the presence of triethylamine and N,N-dimethylformamide to form furan-2-ylmethylamine., Synthesis of 4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one: Furan-2-carbaldehyde is condensed with 2-amino-5-phenyl-1,3-oxazole in the presence of furan-2-ylmethylamine to form 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one.

Scientific Research Applications

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to modulate microglial activation and reduce neuroinflammation, which are key processes involved in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cancer, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to inhibit tumor growth and metastasis by targeting TSPO-expressing cells. In inflammation, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response.

Mechanism Of Action

The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is based on its selective binding to TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one binds to TSPO with high affinity and specificity, leading to the modulation of TSPO-mediated processes. The exact mechanism by which 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one modulates TSPO function is not fully understood, but it is thought to involve the regulation of intracellular calcium levels and the modulation of mitochondrial function.

Biochemical And Physiological Effects

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease condition. In microglial cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activation of the NLRP3 inflammasome, which is a key mediator of neuroinflammation. In cancer cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to induce apoptosis and inhibit cell proliferation and migration. In immune cells, 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one has been shown to modulate T-cell activation and cytokine production.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in lab experiments is its high affinity and specificity for TSPO, which allows for the selective targeting of TSPO-expressing cells. This can be particularly useful in disease conditions where TSPO expression is upregulated, such as neuroinflammation and cancer. Another advantage of using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations associated with using 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in lab experiments. One limitation is the lack of understanding of the exact mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one, which can make it difficult to interpret the results of experiments. Another limitation is the potential for off-target effects, as TSPO is expressed in various tissues and cells.

Future Directions

There are several future directions for the study of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. One direction is the development of more selective and potent TSPO ligands, which can further enhance the therapeutic potential of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. Another direction is the investigation of the role of TSPO in various disease conditions, including neurodegenerative disorders, cancer, and inflammation. This can provide a better understanding of the underlying mechanisms of these diseases and identify new therapeutic targets. Additionally, the use of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one in combination with other drugs or therapies can be explored, as this may enhance the therapeutic efficacy of 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one. Finally, the development of imaging agents based on 1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one can be explored, as this can allow for the non-invasive detection and monitoring of TSPO expression in vivo.

properties

IUPAC Name

1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCAKFGZGHJZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-diphenyloxazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one

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